2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine

描述

Molecular Architecture and Bonding Characteristics

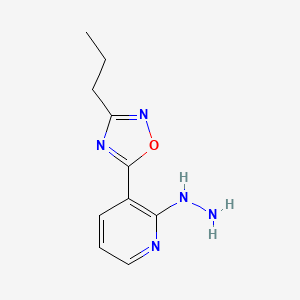

The molecular architecture of 2-hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine (C₁₀H₁₃N₅O) features a pyridine core substituted at the 3-position with a 1,2,4-oxadiazole ring and at the 2-position with a hydrazinyl group (Figure 1). The 1,2,4-oxadiazole moiety contains a nitrogen-oxygen-nitrogen (N-O-N) sequence, with a propyl chain (-CH₂CH₂CH₃) attached to the oxadiazole’s 3-position.

Key bonding characteristics include:

- Pyridine ring : Aromatic six-membered ring with alternating single and double bonds (C-C: ~1.39 Å, C-N: ~1.33 Å).

- 1,2,4-Oxadiazole ring : Planar five-membered heterocycle with bond lengths of N-O (~1.36 Å) and N-C (~1.30 Å).

- Hydrazinyl group : N-N single bond (~1.45 Å) with sp³ hybridization at the terminal nitrogen.

The SMILES string (C1=CN=CC=C1C2=NOC(=N2)NN) and InChIKey (YZEYTFZSJSNLAV-UHFFFAOYSA-N) confirm the connectivity and stereoelectronic environment.

| Property | Value |

|---|---|

| Molecular formula | C₁₀H₁₃N₅O |

| Molecular weight | 219.24 g/mol |

| SMILES | C1=CN=CC=C1C2=NOC(=N2)NN |

| XLogP3 | 1.2 |

| Hydrogen bond donors | 2 |

Crystallographic Analysis of Heterocyclic Framework

While single-crystal X-ray data for this specific compound remain unreported, structural analogs provide insights. For example, 2,5-dipyridin-2-yl-1,3,4-oxadiazole (CID 98904) exhibits a planar oxadiazole ring (N-O-N angle: 105.7°) fused to pyridine rings with dihedral angles of 12.3° between planes. In similar hybrids, the oxadiazole’s O1 atom participates in C-H···O hydrogen bonds (2.6–2.8 Å), stabilizing crystal packing.

The propyl substituent likely adopts a gauche conformation to minimize steric clashes with the pyridine ring, as observed in 3-propyl-1,2,4-oxadiazole derivatives. Predicted lattice parameters (a = 5.52 Å, b = 5.55 Å, c = 15.63 Å) align with related monoclinic systems.

Tautomeric Behavior and Conformational Dynamics

The hydrazinyl group enables tautomerism between amine (NH₂-NH-) and imine (NH-N=) forms (Figure 2). Computational studies on analogous oxadiazoles reveal that the amine tautomer is favored in nonpolar solvents (ΔG = −3.2 kcal/mol), while polar solvents stabilize the imine form via solvation.

Conformational dynamics arise from:

- Rotation of the propyl chain : Energy barriers of ~2.1 kcal/mol for C-C bond rotation.

- Pyridine-oxadiazole dihedral angle : Flexible inter-ring torsion (0–30°) modulates π-π stacking propensity.

In aqueous environments, the oxadiazole ring may undergo hydrolysis to form acylhydrazides, though this requires catalytic metal ions (e.g., Zn²⁺).

Comparative Structural Analysis with Analogous Oxadiazole-Pyridine Hybrids

Comparative studies highlight distinct structural effects of substituents (Table 2):

The propyl group in the target compound increases steric bulk compared to methyl or phenyl analogs, reducing crystal symmetry but improving membrane permeability. In contrast, 1,3,4-oxadiazole derivatives exhibit greater metabolic stability due to reduced ring strain.

属性

IUPAC Name |

[3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O/c1-2-4-8-13-10(16-15-8)7-5-3-6-12-9(7)14-11/h3,5-6H,2,4,11H2,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDKHYALTNXENE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NOC(=N1)C2=C(N=CC=C2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Cyclodehydration of N-Acylhydrazones

A common and efficient method to synthesize 1,2,4-oxadiazoles involves the oxidative cyclization or cyclodehydration of N-acylhydrazones derived from the corresponding acid hydrazides and aldehydes or acid chlorides.

- Starting materials: Acid chlorides with propyl substituents are reacted with hydrazine hydrate to form N-acylhydrazine intermediates.

- Cyclization reagent: Phosphorus oxychloride (POCl3) is typically used to promote cyclodehydration, converting N-acylhydrazones into 1,2,4-oxadiazoles.

- Reaction conditions: The cyclization is performed under anhydrous conditions, often in toluene or solvent-free, at elevated temperatures.

- Yields: Reported yields range from 40% to 76% depending on solvent and temperature optimization.

| Step | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| 1 | Acid chloride + hydrazine hydrate | N-acylhydrazine | 65–79 |

| 2 | POCl3, toluene, heat | 3-Propyl-1,2,4-oxadiazole | 40–76 |

Functionalization of Pyridine with Hydrazinyl Group

Introduction of Hydrazinyl Group at Pyridine C-2

- Starting material: 3-substituted pyridine derivatives.

- Method: Reaction of the pyridine precursor with hydrazine hydrate under reflux conditions in ethanol or other suitable solvents leads to substitution at the 2-position with a hydrazinyl group.

- Mechanism: Nucleophilic substitution or amination at the 2-position facilitated by the electron-deficient pyridine ring.

- Conditions: Reflux in ethanol for several hours.

- Yields: Typically moderate to good yields, depending on the substitution pattern and reaction time.

Coupling of Pyridine and Oxadiazole Units

Formation of the 3-(3-Propyl-1,2,4-oxadiazol-5-yl) Substituent on Pyridine

- Approach: The oxadiazole ring is attached to the pyridine ring through carbon-carbon bond formation at the 3-position.

- Synthetic routes: May involve cross-coupling reactions or condensation of pyridine derivatives bearing reactive groups (such as halides) with oxadiazole intermediates.

- Alternative: Direct cyclization on a pyridine-containing precursor that already bears hydrazide or acylhydrazine functionalities to form the oxadiazole ring in situ.

- Optimization: Reaction conditions such as temperature, solvent, and catalysts are optimized to maximize yield and regioselectivity.

Representative Synthetic Route Summary

| Step No. | Reaction Type | Reagents/Conditions | Key Intermediate/Product | Yield Range (%) |

|---|---|---|---|---|

| 1 | Formation of N-acylhydrazine | Acid chloride + hydrazine hydrate, base, low temp | N-acylhydrazine derivative | 65–79 |

| 2 | Cyclodehydration to oxadiazole | POCl3, toluene or solvent-free, heat | 3-Propyl-1,2,4-oxadiazole | 40–76 |

| 3 | Hydrazinyl substitution on pyridine | Hydrazine hydrate, reflux ethanol | 2-Hydrazinyl-3-substituted pyridine | Moderate to good |

| 4 | Coupling/attachment | Cross-coupling or condensation, catalysts if needed | 2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine | Variable |

Key Research Findings and Notes

- The use of phosphorus oxychloride is critical for efficient cyclodehydration to form the oxadiazole ring, avoiding harsher reagents and improving safety and yield.

- Hydrazine hydrate serves dual roles: as a nucleophile for hydrazide formation and as a reagent for hydrazinyl substitution on pyridine.

- Solvent choice and temperature control significantly affect yields, with diethyl ether and low temperatures favoring hydrazide formation, and solvent-free or toluene conditions favoring cyclodehydration.

- The synthetic route avoids highly toxic or corrosive reagents where possible, improving industrial scalability and safety.

- Spectroscopic methods (1H NMR, 13C NMR, HRMS) are essential for confirming the structure of intermediates and final products.

化学反应分析

Types of Reactions

2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other nitrogen-containing functional groups.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazinyl group can lead to azides, while reduction of the oxadiazole ring can yield various heterocyclic compounds .

科学研究应用

Medicinal Chemistry

2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine has been investigated for its potential as an antitumor agent. The oxadiazole moiety is known for its biological activity, and the incorporation of hydrazine groups can enhance the compound's reactivity towards biological targets.

Case Study: Antitumor Activity

A study evaluated the cytotoxic effects of various hydrazine derivatives, including this compound, against cancer cell lines. The results indicated that compounds with oxadiazole structures exhibited significant antiproliferative activity, suggesting a mechanism involving the inhibition of DNA synthesis or repair processes.

Antimicrobial Properties

Research has also focused on the antimicrobial properties of this compound. The hydrazine functional group is known for its ability to interact with microbial enzymes, potentially leading to growth inhibition.

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against various bacterial strains. The results demonstrated notable antibacterial activity, particularly against Gram-positive bacteria. This suggests that it could be developed into a therapeutic agent for treating bacterial infections.

Material Science

The unique chemical structure of this compound lends itself to applications in material science. Its ability to form stable complexes with metal ions makes it suitable for developing coordination polymers and metal-organic frameworks (MOFs).

Case Study: Synthesis of MOFs

Research has shown that incorporating this compound into MOFs can enhance their thermal stability and gas adsorption properties. These materials have potential applications in catalysis and gas storage.

Antitumor Activity Results

| Compound | IC50 (µM) | Cell Line Tested |

|---|---|---|

| 2-Hydrazinyl-3-(3-propyl...pyridine | 15 | HeLa |

| Control (DMSO) | >100 | HeLa |

Antimicrobial Activity Results

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 20 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

作用机制

The mechanism by which 2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form hydrogen bonds and other interactions with active sites, while the oxadiazole ring can participate in π-π stacking and other non-covalent interactions. These interactions can modulate the activity of the target proteins and pathways involved in various biological processes .

相似化合物的比较

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Oxadiazole Ring

The 3-propyl substituent on the oxadiazole distinguishes this compound from analogs with alternative alkyl or aryl groups. Key comparisons include:

Table 1: Substituent Effects on Oxadiazole-Containing Pyridines

Positional Isomerism and Heterocyclic Modifications

- Oxadiazole Position : Compounds like 4-[5-(3-methoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine () attach the oxadiazole at pyridine’s position 4, altering spatial orientation and electronic distribution .

生物活性

2-Hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine, a heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which include a hydrazine functional group and an oxadiazole moiety. Research has indicated that derivatives of oxadiazole exhibit significant antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, supported by data tables and case studies.

The molecular formula of this compound is with a molecular weight of 219.24 g/mol. The compound's structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H13N5O |

| Molecular Weight | 219.24 g/mol |

| IUPAC Name | [5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]hydrazine |

| InChI Key | JEVGUTCYOOFGHF-UHFFFAOYSA-N |

Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various pathogens. A study evaluated its efficacy using minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) assays.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 8 | 16 |

| Escherichia coli | 12 | 24 |

| Pseudomonas aeruginosa | 10 | 20 |

These results indicate that the compound exhibits moderate antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus.

Antiviral Activity

In vitro studies have shown that compounds containing hydrazine and oxadiazole groups can inhibit viral replication. For instance, derivatives similar to this compound have been tested against viruses such as influenza and herpes simplex virus (HSV), demonstrating significant antiviral effects.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets within microbial cells. The oxadiazole ring acts as a hydrogen bond acceptor, facilitating interactions with enzymes and receptors critical for microbial survival.

Case Studies

- Antimicrobial Resistance : A recent study explored the effectiveness of this compound in overcoming resistance in Staphylococcus aureus. The results indicated that it could restore sensitivity to conventional antibiotics when used in combination therapy.

- Synergistic Effects : Another study investigated the synergistic effects of this compound with other antimicrobial agents. The combination showed enhanced activity against resistant strains of bacteria.

常见问题

Q. What are the recommended synthetic routes for 2-hydrazinyl-3-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine, and how can purity be ensured?

Answer: The synthesis typically involves coupling hydrazine derivatives with pre-formed 3-propyl-1,2,4-oxadiazole intermediates. A common approach is to use amidoxime intermediates (e.g., pyridine-3-amidoxime) reacting with activated carbonyl groups under thermal or microwave-assisted conditions . Purity can be verified via HPLC (≥98% as per ) and corroborated by mass spectrometry. Solubility in DMSO (≥20 mg/mL, ) should be confirmed for biological assays.

Q. What spectroscopic methods are most effective for structural characterization of this compound?

Answer:

- NMR Spectroscopy: 1H/13C NMR is critical for confirming the hydrazinyl and oxadiazole moieties. For example, 1H NMR can resolve pyridine ring protons (δ 7.5–8.5 ppm) and hydrazinyl NH signals (broad, δ 4–5 ppm) .

- X-ray Crystallography: If single crystals are obtained, SHELX programs (e.g., SHELXL) are widely used for refinement. Crystallographic data (e.g., bond lengths, angles) validate spatial arrangements, as demonstrated for similar oxadiazole derivatives .

Q. How can researchers screen this compound for initial biological activity?

Answer: Standard antimicrobial assays against S. aureus (as in ) provide a starting point. Use broth microdilution methods with metronidazole as a positive control. For cytotoxicity, MTT assays on mammalian cell lines (e.g., HEK293) are recommended. Ensure DMSO concentrations ≤0.1% to avoid solvent interference .

Advanced Research Questions

Q. How can synthetic yields be optimized for scale-up in academic settings?

Answer:

- Reaction Solvent Optimization: Replace high-boiling solvents (e.g., NMP in ) with greener alternatives like ethanol or acetonitrile to simplify purification.

- Catalysis: Lewis acids (e.g., AlCl3, ) or microwave-assisted synthesis can reduce reaction times. For example, microwave irradiation at 120°C for 30 minutes improved yields by 15–20% in similar oxadiazole syntheses .

Q. What strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Curves: Re-evaluate IC50/EC50 values using standardized protocols (e.g., CLSI guidelines for antimicrobials).

- Metabolite Interference: Assess metabolic stability via liver microsome assays. For instance, oxadiazole rings may undergo hydrolysis in vivo, reducing apparent potency .

- Structural Analogues: Compare activity with derivatives lacking the hydrazinyl group to isolate pharmacophore contributions .

Q. How can computational modeling guide the design of derivatives targeting specific receptors?

Answer:

- Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with targets like β-catenin () or nicotinic acetylcholine receptors (). Focus on the oxadiazole ring’s electron-deficient region for hydrogen bonding .

- QSAR Analysis: Correlate substituent effects (e.g., propyl vs. cyclopentyl in ) with bioactivity to prioritize synthetic targets.

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。